The Discovery and Synthesis of PF-04217903: A Technical Guide
The Discovery and Synthesis of PF-04217903: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PF-04217903, intended for researchers and professionals in the field of drug development.
Introduction: The Rationale for Targeting c-Met
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5] Consequently, the development of selective c-Met inhibitors represents a promising therapeutic strategy. PF-04217903 emerged from a dedicated drug discovery program aimed at identifying a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for clinical development.[1]
Discovery of PF-04217903: From Hit to Clinical Candidate
The journey to PF-04217903 began with a high-throughput screening (HTS) campaign that identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual degree of selectivity for c-Met over a broad panel of other kinases.[1]
A key breakthrough in the lead optimization process was the determination of the cocrystal structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase domain.[1] This structural insight revealed a unique binding mode responsible for the compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to be chemically and metabolically labile.[1]
Leveraging structure-based drug design, the research team replaced the unstable oxindole hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This strategic modification, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated as PF-04217903.[1]
Synthesis of PF-04217903
The synthesis of PF-04217903 was developed and carried out at Pfizer Global Research and Development.[5] While the detailed, step-by-step synthesis is typically found in the supplementary information of the primary publication, the overall strategy involves the construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole and quinoline moieties.
A potential synthetic route, inferred from related syntheses of similar compounds, is outlined below. This should be considered a general representation, and for exact reagents, conditions, and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18), 8091-8109 is essential.
Caption: Generalized Synthetic Workflow for PF-04217903.
Biological Activity and Selectivity
PF-04217903 is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been quantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.
Table 1: In Vitro Inhibitory Activity of PF-04217903
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | Human c-Met | Ki | 4.8 | [2][5] |
| Cellular Phosphorylation Assay | HUVECs (HGF-stimulated) | IC50 | 4.6 | [2][5] |
| Cellular Phosphorylation Assay | Panel of human tumor and endothelial cells | IC50 (mean) | 7.3 | [5] |
| Cell Proliferation Assay | GTL-16 (gastric carcinoma) | IC50 | 12 | [2] |
| Cell Proliferation Assay | NCI-H1993 (NSCLC) | IC50 | 30 | [2] |
| Apoptosis Assay | GTL-16 cells | IC50 | 31 | [2] |
| Endothelial Cell Survival Assay | HUVECs (HGF-mediated) | IC50 | 12 | [2][5] |
| Endothelial Cell Invasion Assay | HUVECs (HGF-mediated) | IC50 | 27 | [5] |
| Endothelial Cell Apoptosis Assay | HUVECs | IC50 | 7 | [5] |
A hallmark of PF-04217903 is its exceptional selectivity. It has been screened against a large panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4][5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.
Mechanism of Action: Inhibition of c-Met Signaling
PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Caption: PF-04217903 Inhibition of the c-Met Signaling Pathway.
Preclinical In Vivo Efficacy
The anti-tumor activity of PF-04217903 has been demonstrated in various preclinical xenograft models. The efficacy is particularly pronounced in tumors that are dependent on c-Met signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.
Table 2: In Vivo Antitumor Activity of PF-04217903
| Xenograft Model | Tumor Type | c-Met Status | Key Findings | Reference |
| GTL-16 | Gastric Carcinoma | MET Amplification | Dose-dependent tumor growth inhibition correlated with inhibition of c-Met phosphorylation. | [5] |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | Significant tumor growth inhibition at well-tolerated doses. | [5] |
| HT29 | Colon Carcinoma | c-Met Expression | Partial tumor growth inhibition alone; enhanced efficacy in combination with RON shRNA. | [4] |
In these in vivo studies, the administration of PF-04217903 led to a dose-dependent inhibition of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy.[2][4] Furthermore, PF-04217903 demonstrated anti-angiogenic properties in vivo.[4]
Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of these findings. Below are summaries of the key methodologies employed in the evaluation of PF-04217903.
c-Met Kinase Assay
A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of recombinant human c-Met kinase.[5]
Caption: Workflow for the c-Met Biochemical Kinase Assay.
Protocol Summary:
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The assay measures the time-dependent production of ADP by c-Met.
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ADP production is determined by analyzing the rate of NADH consumption, which is measured by a decrease in absorbance at 340 nm.
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The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase).
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PF-04217903 is added at varying concentrations to determine its inhibitory effect on the reaction rate.
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The inhibition constant (Ki) is calculated from the resulting data.
Cellular c-Met Phosphorylation Assay
An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.
Protocol Summary:
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Cells (e.g., GTL-16, HUVECs) are seeded in 96-well plates.
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Cells are treated with various concentrations of PF-04217903 for a specified time.
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For non-constitutively active cell lines, c-Met is stimulated with HGF.
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Cell lysates are prepared.
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A capture ELISA is performed using an antibody specific for total c-Met to capture the protein and a phospho-tyrosine specific antibody for detection.
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The IC50 value is determined from the dose-response curve.
Cell Proliferation/Survival Assay
The effect of PF-04217903 on cell viability is assessed using standard methods such as MTT or resazurin-based assays.
Protocol Summary:
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Cells are seeded in 96-well plates at a low density.
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The cells are treated with a range of concentrations of PF-04217903.
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For certain cell lines, HGF is added to stimulate proliferation.
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After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is added.
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The absorbance or fluorescence is measured to determine the number of viable cells.
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IC50 values are calculated from the resulting dose-response curves.
Apoptosis Assay
Apoptosis induction by PF-04217903 can be measured using various techniques, including ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for Annexin V staining or caspase activation.
Protocol Summary (ssDNA Apoptosis ELISA):
-
Cells (e.g., GTL-16) are treated with PF-04217903 for a specified duration (e.g., 24 hours).[8]
-
The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]
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The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]
In Vivo Xenograft Studies
The anti-tumor efficacy of PF-04217903 is evaluated in immunocompromised mice bearing human tumor xenografts.
Protocol Summary:
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Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude mice.
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Once tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups.
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PF-04217903 is administered orally at various doses and schedules.
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Tumor volume is measured regularly throughout the study.
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At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
PF-04217903 is a testament to the power of structure-based drug design in developing highly potent and selective kinase inhibitors. Its discovery and preclinical development have provided a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its clinical evaluation as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery.
References
- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
